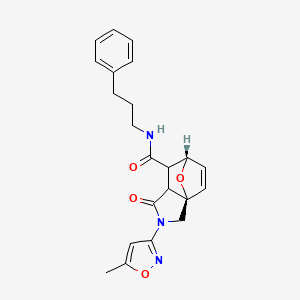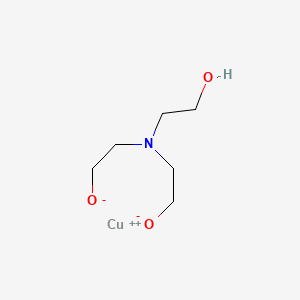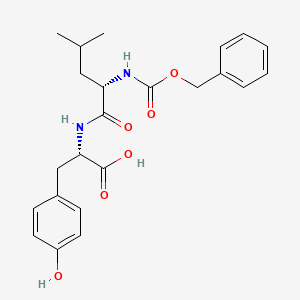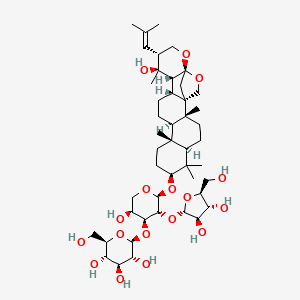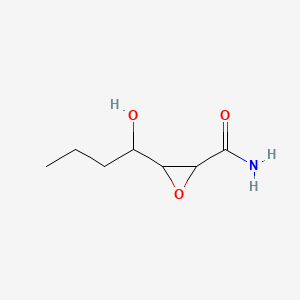
Oxiranecarboxamide, 3-(1-hydroxybutyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxiranecarboxamide, 3-(1-hydroxybutyl)- is a chemical compound with the molecular formula C7H13NO3 and a molecular weight of 159185 It is known for its unique structure, which includes an oxirane ring and a hydroxybutyl group
Preparation Methods
The synthesis of Oxiranecarboxamide, 3-(1-hydroxybutyl)- involves several steps. One common method includes the reaction of an appropriate epoxide with a carboxamide under controlled conditions. The reaction typically requires a catalyst to facilitate the opening of the oxirane ring and the subsequent formation of the desired product. Industrial production methods may involve large-scale reactors and optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Oxiranecarboxamide, 3-(1-hydroxybutyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxiranecarboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Oxiranecarboxamide, 3-(1-hydroxybutyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Oxiranecarboxamide, 3-(1-hydroxybutyl)- involves its interaction with molecular targets through its oxirane ring and hydroxybutyl group. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, thereby altering their function or activity. The specific pathways involved depend on the context of its use, such as in biochemical assays or industrial processes.
Comparison with Similar Compounds
Oxiranecarboxamide, 3-(1-hydroxybutyl)- can be compared with other similar compounds, such as:
Oxiranecarboxamide: Lacks the hydroxybutyl group, making it less reactive in certain contexts.
3-(1-Hydroxybutyl)-oxirane: Similar structure but different functional groups, leading to varied reactivity and applications.
N-Hydroxybutyl-oxiranecarboxamide: Another related compound with distinct properties and uses
Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
3-(1-hydroxybutyl)oxirane-2-carboxamide |
InChI |
InChI=1S/C7H13NO3/c1-2-3-4(9)5-6(11-5)7(8)10/h4-6,9H,2-3H2,1H3,(H2,8,10) |
InChI Key |
VJMHCXBCUJOZQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1C(O1)C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


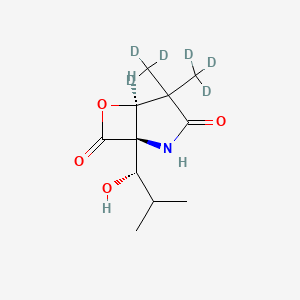

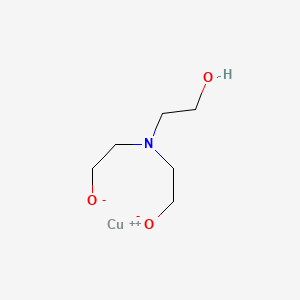
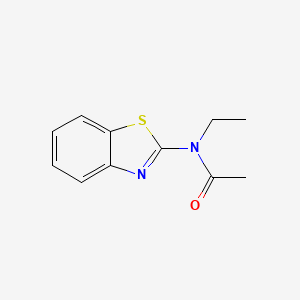
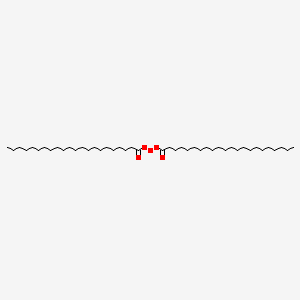
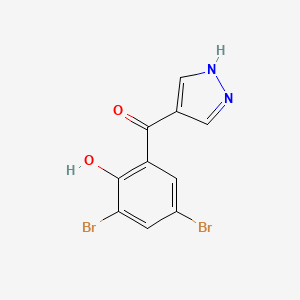

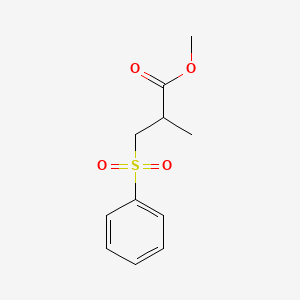
![Tetrakis[(S)-(-)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II)](/img/structure/B13826632.png)
![Phenol;3-tricyclo[5.2.1.02,6]deca-4,8-dienyl cyanate](/img/structure/B13826638.png)
